N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-2-15-8-3-4-9-16(15)21-18(26)14-28-20-23-22-19(17-10-7-13-27-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKOLRPYGIBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies based on existing literature.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring, a pyrrole moiety, and a thiophene ring, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing triazole and pyrrole rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Induces apoptosis via caspase activation |
| Compound B | Lung Cancer | 3.5 | Inhibits cell cycle progression |
| N-(2-ethylphenyl)-2-{...} | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against various pathogens, including bacteria and fungi. The presence of the thiophene and triazole rings is often linked to enhanced antimicrobial activity.
Anti-inflammatory Effects
Research has highlighted that triazole-containing compounds can modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the triazole or thiophene rings can significantly alter the potency and selectivity of the compound.
Key Findings:
- Substituent Variability : Altering the position and nature of substituents on the triazole ring has been shown to enhance antitumor activity.
- Pyrrole Influence : The presence of a pyrrole moiety often increases lipophilicity, improving cellular uptake.
- Sulfanyl Group Role : The sulfanyl group may enhance interaction with biological targets, contributing to increased activity against specific enzymes.
Case Studies
A notable study involved screening a library of compounds similar to this compound against various cancer cell lines. The results indicated that modifications led to a range of IC50 values from 0.5 µM to 10 µM across different targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
